3,4-Dichloro-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
3,4-Dichloro-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes dichlorobenzene and ethoxybenzylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to yield the final product.
The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, metal catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzene moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3,4-Dichloro-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidepressant molecule.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with neurotransmitter systems in the central nervous system. The compound is believed to modulate the release and reuptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation can lead to an improvement in mood and alleviation of depressive symptoms .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-quinolinones: These compounds are known for their antipsychotic and antidepressant properties.
Triazole Derivatives: Triazole serves as a primary structural motif in many medicinal molecules with various biological activities.
Uniqueness
3,4-Dichloro-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of dichlorobenzene and ethoxybenzylidene moieties. This structure allows for distinct interactions with biological targets, making it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
767335-40-0 |
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Molecular Formula |
C18H17Cl2N3O3 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-2-26-16-6-4-3-5-13(16)10-22-23-17(24)11-21-18(25)12-7-8-14(19)15(20)9-12/h3-10H,2,11H2,1H3,(H,21,25)(H,23,24)/b22-10+ |
InChI Key |
LMEMAMZBFBTPSU-LSHDLFTRSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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